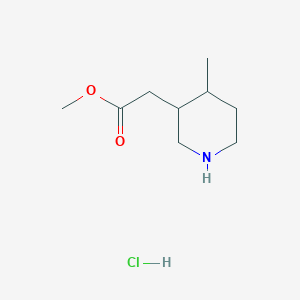

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride

Description

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name |

methyl 2-(4-methylpiperidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7-3-4-10-6-8(7)5-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARHSEKANYTPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1CC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride typically involves the reaction of 4-methylpiperidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Applications in Scientific Research

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride has a wide range of applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, particularly those involving piperidine derivatives.

- Reagent in Chemical Reactions : It is utilized in reactions such as oxidation, reduction, and substitution, facilitating the formation of more complex molecules.

Biology

- Enzyme-Substrate Interactions : The compound is employed in studies examining enzyme-substrate interactions, which are crucial for understanding metabolic pathways and drug action mechanisms.

- Receptor Binding Studies : It has been investigated for its ability to bind to specific receptors, potentially modulating their activity and providing insights into pharmacological effects.

Medicine

- Therapeutic Potential : Research suggests that this compound may have therapeutic effects, particularly in neuropharmacology and oncology. Its interactions with neurotransmitter systems make it a candidate for treating neurological disorders.

- Precursor in Pharmaceutical Synthesis : The compound is explored as a precursor for synthesizing pharmaceutical agents with potential applications in treating various diseases.

This compound exhibits several biological activities:

Antitumor Activity

A study assessing the compound's effects on MDA-MB-231 breast cancer cells revealed:

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 1 | 90 | 1.05 |

| 5 | 75 | 1.20 |

| 10 | 55 | 1.57 |

These results indicate a dose-dependent reduction in cell viability and significant induction of apoptosis at concentrations as low as 10 μM, highlighting its potential as an anticancer agent.

Neuropharmacological Effects

Research has shown that this compound can enhance dopamine release in rat brain slices, suggesting its utility in treating neurodegenerative disorders such as Parkinson's disease. This effect underscores the compound's relevance in neuropharmacological research.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-methylpiperidin-3-yl)acetate

- Methyl 2-(4-ethylpiperidin-3-yl)acetate

- Methyl 2-(4-phenylpiperidin-3-yl)acetate

Uniqueness

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a piperidine derivative characterized by the following structural formula:

- Chemical Formula : CHClNO

- Molecular Weight : 239.73 g/mol

This compound features a piperidine ring which is crucial for its biological activity, particularly in receptor binding and enzyme interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Receptor Binding : The compound has been shown to bind to specific receptors, modulating their activity. This interaction is influenced by the piperidine moiety, which enhances binding affinity and specificity.

- Enzyme Interaction : It is employed in studies examining enzyme-substrate interactions, where it may act as a substrate or inhibitor depending on the context of the study.

Biological Activity and Therapeutic Applications

Research indicates that this compound has diverse biological activities:

- Antitumor Activity :

- Neuropharmacological Effects :

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

A recent study explored the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability and significant induction of apoptosis at concentrations as low as 10 μM.

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 1 | 90 | 1.05 |

| 5 | 75 | 1.20 |

| 10 | 55 | 1.57 |

This data underscores the potential of this compound as an anticancer agent .

Case Study 2: Neuropharmacological Research

In another investigation focusing on neuropharmacological applications, researchers assessed the impact of this compound on neurotransmitter release in rat brain slices. The findings suggested that the compound could enhance dopamine release, indicating its potential utility in treating disorders such as Parkinson's disease .

Q & A

Q. What are the recommended analytical methods for characterizing Methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride and its impurities?

To ensure structural fidelity and purity, researchers should employ a combination of chromatographic and spectroscopic techniques:

- HPLC-MS : For impurity profiling, reference standards such as ethylphenidate hydrochloride (Impurity E) and related piperidine derivatives can be used for calibration .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemical ambiguities, particularly for chiral centers in the piperidine ring .

- NMR spectroscopy : H and C NMR should focus on resolving the methyl ester ( ppm) and the 4-methylpiperidinyl moiety ( ppm).

Q. How can synthetic routes to this compound be optimized for reproducibility?

Key considerations include:

- Reagent selection : Use of neopentyl or isopropylamine derivatives in coupling reactions to minimize side products, as demonstrated in analogous piperidine syntheses .

- Acid catalysis : Concentrated sulfuric acid in methanol under reflux (e.g., 72 hours at 70°C) has been effective for esterification and cyclization steps in related piperidine esters .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Advanced Research Questions

Q. What experimental strategies address conflicting stereochemical assignments in the piperidine ring during crystallographic refinement?

- Dual refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning, especially when data resolution is limited (<1.0 Å) .

- DFT calculations : Compare experimental and computed H NMR chemical shifts (e.g., using Gaussian 16) to validate stereochemistry .

- Residual density analysis : Check for unresolved electron density near the 4-methyl group, which may indicate incorrect axial/equatorial conformer assignments .

Q. How do solvent and pH conditions affect the stability of this compound in long-term storage?

- Degradation pathways : Hydrolysis of the ester group is pH-dependent. In aqueous buffers (pH >7), degradation to 2-(4-methylpiperidin-3-yl)acetic acid occurs within 14 days at 25°C .

- Stabilization methods : Lyophilization or storage in anhydrous acetonitrile at -20°C reduces hydrolysis. Additives like ascorbic acid (0.1% w/v) inhibit oxidation of the piperidine nitrogen .

Q. What computational tools are suitable for studying the compound’s interactions with biological targets (e.g., neurotransmitter transporters)?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to monoamine transporters. Focus on the protonated piperidine nitrogen’s electrostatic interactions with conserved aspartate residues .

- MD simulations : GROMACS with CHARMM36 force fields can simulate conformational dynamics of the 4-methylpiperidinyl group in lipid bilayers or protein pockets .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in impurity profiles across synthetic batches?

- Root-cause analysis : Use DOE (Design of Experiments) to isolate variables (e.g., reaction temperature, catalyst loading). For example, elevated temperatures (>80°C) may increase formation of ethylphenidate hydrochloride (Impurity E) via transesterification .

- Cross-validation : Compare impurity retention times against authenticated reference standards (e.g., LGC Standards’ Impurity F, CAS 7251-52-7) .

Methodological Tables

Q. Table 1. Key Impurities and Analytical Parameters

| Impurity | CAS Number | HPLC Retention Time (min) | MS (m/z) | Source |

|---|---|---|---|---|

| Ethylphenidate HCl | 19716-79-1 | 12.3 | 264.1 | Transesterification byproduct |

| Pyridinyl acetamide | 7251-52-7 | 15.8 | 203.1 | Hydrolysis intermediate |

Q. Table 2. Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Esterification | HSO, MeOH, reflux, 72 h | 78 | 98.5 | |

| Purification | Silica gel (EtOAc/Hexane, 3:7) | 85 | 99.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.